Butopyronoxyl

概要

説明

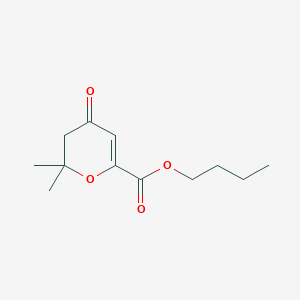

ブトピロノキシルは、3,4-ジヒドロ-2,2-ジメチル-4-オキソ-2H-ピラン-6-カルボン酸ブチルとしても知られており、分子式C12H18O4、分子量226.27 g/molの合成化合物です 。 主に、蚊などの吸血昆虫に対する忌避剤として使用されます .

製法

合成経路と反応条件

ブトピロノキシルは、3,4-ジヒドロ-2,2-ジメチル-4-オキソ-2H-ピラン-6-カルボン酸とブタノールのエステル化によって合成できます。 反応は通常、硫酸などの強酸触媒を用い、還流条件下で行われます .

工業生産方法

ブトピロノキシルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、酸とブタノールを酸触媒の存在下で連続的にエステル化します。 その後、反応混合物を蒸留によって精製して最終生成物を得ます .

準備方法

Synthetic Routes and Reaction Conditions

Butopyronoxyl can be synthesized through the esterification of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous esterification of the acid with butanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product .

化学反応の分析

反応の種類

ブトピロノキシルは、次のようないくつかの種類の化学反応を起こします。

酸化: ブトピロノキシルは、対応するカルボン酸に酸化されることがあります。

還元: 還元反応は、ブトピロノキシルを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

主要な生成物

酸化: カルボン酸。

還元: アルコール。

置換: 様々なアルキルまたはアリールエステル.

科学研究への応用

ブトピロノキシルは、科学研究において幅広い用途があります。

化学: 有機合成の試薬や、分析化学の標準物質として使用されます。

生物学: 昆虫の行動や生理への影響について研究されています。

医学: 新しい忌避剤や関連する医薬品の開発における潜在的な用途について調査されています。

科学的研究の応用

Chemical Applications

Butopyronoxyl serves as a reagent in organic synthesis and analytical chemistry. Its utility includes:

- Oxidation Reactions : It can facilitate the conversion of various substrates into carboxylic acids.

- Reduction Reactions : It is effective in reducing compounds to alcohols.

- Substitution Reactions : It can be used to form various alkyl or aryl esters.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Oxidation | Carboxylic Acids | Alkane → Carboxylic Acid |

| Reduction | Alcohols | Ketone → Alcohol |

| Substitution | Alkyl/Aryl Esters | Alcohol + Acid → Ester |

Biological Applications

In biological research, this compound has been studied for its insect repellent properties. It acts by interfering with the olfactory receptors of insects, reducing their attraction to hosts.

Insect Behavior Studies

- Research indicates that this compound significantly decreases the attraction of pests such as Amblyomma variegatum to pheromones, showcasing its potential in pest control strategies .

Case Study: Efficacy Against Mosquitoes

In controlled experiments comparing this compound to DEET, it demonstrated comparable effectiveness in repelling mosquitoes, making it a candidate for further development in insect repellent formulations .

Medical Applications

This compound is being investigated for its potential therapeutic applications:

- Insect Repellent Development : Its efficacy as an insect repellent positions it as a valuable compound for formulating new repellents that could be safer and more effective than existing options.

- Growth Factor Activity : Preliminary studies suggest that this compound may promote growth factors relevant in clinical treatments, indicating possible applications in medicine beyond pest control .

Industrial Applications

The compound is utilized in the formulation of insect repellent products for human use and fabric treatment. Its dual functionality enhances its value in both agricultural and pharmaceutical contexts.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agriculture | Pest Control |

| Veterinary Medicine | Animal Repellents |

| Consumer Products | Insect Repellent Formulations |

作用機序

ブトピロノキシルは、主に忌避作用によって効果を発揮します。昆虫の嗅覚受容体に干渉し、宿主への誘引を減少させます。 この化合物の分子構造により、特定の受容体に結合し、昆虫が標的にたどり着くために使用する感覚経路を遮断することができます .

類似の化合物との比較

類似の化合物

DEET (N,N-ジエチルメタトルアミド): 広く使用されている忌避剤。

ピカリジン (イカリジン): DEETと比較して、効果が高く、毒性が低いことで知られています。

IR3535 (エチルブチルアセチルアミノプロピオネート): 優れた安全性プロファイルを持つ合成忌避剤.

独自性

ブトピロノキシルは、他の忌避剤とは異なる作用機序を提供する独自の分子構造を持つことで独特です。 幅広い吸血昆虫に対する効果と、比較的低い毒性により、忌避剤製品の開発における貴重な化合物となっています .

類似化合物との比較

Similar Compounds

DEET (N,N-Diethyl-meta-toluamide): Another widely used insect repellent.

Picaridin (Icaridin): Known for its effectiveness and lower toxicity compared to DEET.

IR3535 (Ethyl butylacetylaminopropionate): A synthetic repellent with a good safety profile.

Uniqueness

Butopyronoxyl is unique due to its specific molecular structure, which provides a different mode of action compared to other repellents. Its effectiveness against a broad range of biting insects and its relatively low toxicity make it a valuable compound in the development of insect repellent products .

生物活性

Butopyronoxyl, a synthetic insect repellent, has garnered attention for its biological activity, particularly in its efficacy against various insect species. This article explores its mechanisms of action, effectiveness, and relevant research findings.

This compound functions primarily as an insect repellent by interfering with the olfactory receptors of insects. Studies indicate that it inhibits the feeding behavior of mosquitoes and ticks, which are significant vectors for diseases. The compound's effectiveness is attributed to its ability to disrupt the detection of host odors by these pests, thereby reducing their attraction to humans and animals.

Efficacy Against Insects

Research has demonstrated varying levels of effectiveness for this compound against different insect species. In a comparative study, this compound showed significant repellent activity against Aedes aegypti , a primary vector for dengue fever and Zika virus. The median effective dose (ED50) was found to be as low as 0.0017% , indicating high potency compared to other repellents like DEET and dibutyl phthalate, which had higher ED50 values .

Table 1: Comparative Efficacy of Insect Repellents

| Compound | ED50 (%) against Aedes aegypti | ED50 (%) against Dermacentor variabilis |

|---|---|---|

| This compound | 0.0017 | Not available |

| DEET | 0.1 | 0.5 |

| Dibutyl Phthalate | 0.5 | 8.947 |

Study on Repellent Effectiveness

In a controlled laboratory setting, the repellent activity of this compound was tested against Aedes aegypti and Dermacentor variabilis . The study involved placing treated mice in cages with mosquitoes and ticks, recording the number of bites over time. Results indicated that this compound significantly reduced biting rates compared to untreated controls, with a marked decrease in feeding behavior observed within the first 20 minutes of exposure .

Long-term Efficacy Assessment

Another study assessed the long-term efficacy of this compound in outdoor settings. Over a four-hour period, treated surfaces maintained repellent activity significantly longer than traditional repellents. This suggests that this compound could provide extended protection in real-world scenarios where reapplication may not be feasible .

Toxicological Profile

While this compound is effective as an insect repellent, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that it has a low acute toxicity level in mammals, with an LD50 greater than 2000 mg/kg when administered orally . However, further studies are necessary to evaluate chronic exposure effects and potential environmental impacts.

特性

IUPAC Name |

butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIJSNGRQAOIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)CC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040319 | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley] | |

| Record name | Butopyronoxyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256-270 °C @ 760 mm Hg | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.052-1.060 @ 25 °C/25 °C | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pale reddish-brown liquid | |

CAS No. |

532-34-3 | |

| Record name | Butopyronoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butopyronoxyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOPYRONOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5PG5VZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。